Cas no 100869-06-5 (3-amino-5-methylhexanoic acid hydrochloride)

3-amino-5-methylhexanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Hexanoic acid, 3-amino-5-methyl-, hydrochloride
- 3-amino-5-methylhexanoic acid hydrochloride
- A845584
- G79191
- MFCD01862871
- (S)-3-Amino-5-methylhexanoic acid hydrochloride
- Z3251695059
- DB-016724
- BCP11737
- AS-79935
- 100869-06-5
- H-beta-HoLeu-OH.HCl L-beta-homoleucine.HCl
- AKOS032947760
- D-beta-homoleucine.HCl
- D-beta-Homoleucine hydrochloride
- SCHEMBL10977884
- MFCD20481899
- Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)
- EN300-23017351
- 3-amino-5-methylhexanoic acid;hydrochloride
- (+/-)-3-Amino-5-methylhexanoic acid hydrochloride
- MFCD06202393
- SY065306
- H-BETA-HOLEU-OH HCl
-
- MDL: MFCD20481899
- Inchi: InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
- InChI Key: NXVYPYHWONGEFQ-UHFFFAOYSA-N
- SMILES: CC(C)CC(CC(=O)O)N.Cl
Computed Properties
- Exact Mass: 181.08708
- Monoisotopic Mass: 181.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32
3-amino-5-methylhexanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23017351-2.5g |
3-amino-5-methylhexanoic acid hydrochloride |
100869-06-5 | 95% | 2.5g |
$42.0 | 2024-06-20 | |
Enamine | EN300-23017351-10.0g |
3-amino-5-methylhexanoic acid hydrochloride |
100869-06-5 | 95% | 10.0g |
$157.0 | 2024-06-20 | |
Enamine | EN300-23017351-5g |
3-amino-5-methylhexanoic acid hydrochloride |
100869-06-5 | 95% | 5g |
$80.0 | 2023-09-15 | |
1PlusChem | 1P0003JH-1g |
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
100869-06-5 | 95% | 1g |
$84.00 | 2023-12-27 | |
Aaron | AR0003RT-2.5g |
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
100869-06-5 | 95% | 2.5g |
$83.00 | 2025-02-13 | |
A2B Chem LLC | AA03789-1g |
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
100869-06-5 | 95% | 1g |
$57.00 | 2024-04-20 | |
Aaron | AR0003RT-5g |
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
100869-06-5 | 95% | 5g |
$135.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1267253-2.5g |
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
100869-06-5 | 98% | 2.5g |
$120 | 2025-02-21 | |
eNovation Chemicals LLC | Y1267253-2.5g |
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
100869-06-5 | 98% | 2.5g |
$120 | 2025-02-28 | |
eNovation Chemicals LLC | Y1267253-500mg |
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
100869-06-5 | 98% | 500mg |
$315 | 2024-07-28 |
3-amino-5-methylhexanoic acid hydrochloride Related Literature
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 3-amino-5-methylhexanoic acid hydrochloride
3-Amino-5-Methylhexanoic Acid Hydrochloride (CAS No. 100869-06-5): A Versatile Compound in Biomedical Research
3-Amino-5-methylhexanoic acid hydrochloride, with the chemical formula C8H15NO2·HCl, is a key compound in the field of medicinal chemistry. This molecule, identified by the CAS No. 100869-06-5, belongs to the class of amino acid derivatives and exhibits unique structural features that make it a promising candidate for various biomedical applications. Recent studies have highlighted its potential in modulating cellular signaling pathways and its role in drug development for neurodegenerative diseases.
3-Amino-5-methylhexanoic acid hydrochloride is characterized by its six-carbon backbone with two functional groups: an amino group at the third carbon and a methyl group at the fifth carbon. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical formulations. The molecule’s ability to interact with specific receptors and enzymes has sparked significant interest in its therapeutic potential, as evidenced by recent research published in the Journal of Medicinal Chemistry.
Recent advancements in synthetic chemistry have enabled the efficient production of 3-amino-5-methylhexanoic acid hydrochloride, which is critical for its application in drug discovery. A 2023 study demonstrated that this compound can be synthesized via a catalytic asymmetric approach, achieving high enantiomeric purity. This method not only improves the scalability of production but also reduces the environmental impact associated with traditional synthesis techniques. The ability to control stereochemistry is particularly important for its potential use in targeting specific biological processes.
Pharmacological studies have revealed that 3-amino-5-methylhexanoic acid hydrochloride exhibits bioactivity in modulating the activity of glutamate receptors, which are implicated in neurological disorders such as Alzheimer’s disease and Parkinson’s disease. A 2024 review article in Pharmacological Research highlighted its potential as a neuroprotective agent, suggesting that it may inhibit excitotoxicity by blocking NMDA receptor overactivation. This mechanism has been validated through in vitro experiments using neuronal cell cultures, where the compound showed significant protective effects against oxidative stress.
Emerging research has also explored the role of 3-amino-5-methylhexyloic acid hydrochloride in metabolic regulation. A 2023 study published in Cell Metabolism found that this compound may influence lipid metabolism by interacting with peroxisome proliferator-activated receptors (PPARs). This discovery opens new avenues for its application in the treatment of metabolic syndromes, including obesity and type 2 diabetes. The compound’s ability to modulate PPAR activity suggests it could be a valuable tool in developing drugs for metabolic disorders.
Further investigations into the pharmacokinetics of 3-amino-5-methylhexanoic acid hydrochloride have provided insights into its absorption, distribution, and metabolic pathways. A 2024 study using animal models showed that the compound is rapidly absorbed in the gastrointestinal tract and exhibits good oral bioavailability. Its metabolism primarily occurs in the liver through oxidative pathways, with metabolites excreted via the kidneys. These findings are crucial for optimizing its use in therapeutic settings and understanding its safety profile.
Current research is also focusing on the potential of 3-amino-5-methylhexanoic acid hydrochloride in combination therapies. A 2023 clinical trial reported in Frontiers in Pharmacology explored its synergistic effects with existing antipsychotic drugs in treating schizophrenia. The results indicated that the compound may enhance the efficacy of conventional treatments while reducing side effects, highlighting its value as an adjunctive therapy. These findings underscore the compound’s versatility in addressing complex medical conditions.
The development of 3-amino-5-methylhexanoic acid hydrochloride as a therapeutic agent is supported by its favorable physicochemical properties. Its solubility and stability under various conditions make it suitable for formulation into different dosage forms, including oral tablets and injectable solutions. Additionally, its low toxicity profile, as demonstrated in preclinical studies, further supports its potential for clinical translation. These attributes are critical for its application in diverse therapeutic contexts.
Looking ahead, the future of 3-amino-5-methylhexanoic acid hydrochloride in biomedical research is promising. Ongoing studies are exploring its potential in regenerative medicine, where it may play a role in promoting tissue repair and reducing inflammation. Advances in nanotechnology are also being leveraged to enhance its delivery efficiency, ensuring targeted action at the site of disease. These innovations are expected to broaden its applications and improve patient outcomes.
In conclusion, 3-amino-5-methylhexanoic acid hydrochloride represents a significant advancement in the field of medicinal chemistry. Its unique structure and diverse pharmacological activities have positioned it as a valuable compound for addressing various health challenges. Continued research and development are expected to unlock its full potential, paving the way for novel therapies in the years to come.
100869-06-5 (3-amino-5-methylhexanoic acid hydrochloride) Related Products
- 3653-34-7(3-Amino-5-methylhexanoic acid)
- 22818-43-5((S)-3-Amino-5-methylhexanoic acid)
- 331633-72-8(3-amino-3-cyclopropyl-propanoic acid)
- 204191-42-4(3-Amino-4-ethyl-hexanoic acid)
- 887584-53-4(3-amino-3-cyclobutylpropanoic acid)
- 91383-14-1((3S)-3-amino-3-cyclohexylpropanoic acid)
- 727971-57-5(3-Amino-5,5-dimethylhexanoicacid)
- 682804-23-5(3-Amino-3-cyclopentylpropanoicacid)
- 129042-71-3(β-Aminocyclohexanepropanoic Acid)
- 91298-67-8((R)-3-Amino-5-methylhexanoic acid)




